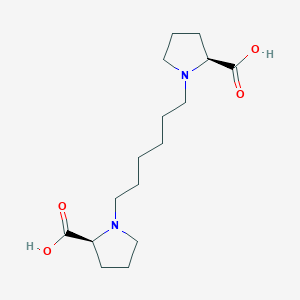

2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

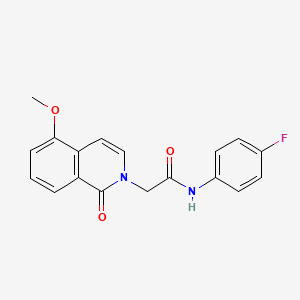

“2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine . The crude product was purified by recrystallization using ethyl acetate to obtain the target compound .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a monoclinic crystal with a = 6.0979 (2)Å, b = 32.3052 (9)Å, c = 11.0805 (3)Å, β = 99.5620 (10)°, V = 2152.46 (11)Å3, Z = 4 .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用

Synthesis and Antitumor Activity

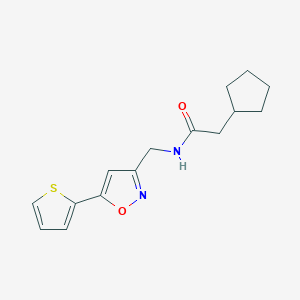

The chemical structure of 2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide shares similarities with various heterocyclic compounds that have been synthesized and evaluated for their antitumor activities. For example, research has explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from related cyanoacetamide precursors. These compounds exhibit a diverse range of biological activities, including antiproliferative effects against several human cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthetic versatility of such compounds underscores their potential in medicinal chemistry for the development of new anticancer agents (H. Shams et al., 2010).

Antimicrobial Applications

Further extending the scope of applications, derivatives of cyanoacetamide, akin to 2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, have been synthesized and tested for their antimicrobial properties. Such studies aim to develop new heterocyclic compounds incorporating sulfamoyl moieties, demonstrating promising results against various bacterial and fungal strains. The exploration of these compounds for antimicrobial use highlights the chemical's potential in addressing the need for new antibiotics amidst growing resistance concerns (E. Darwish et al., 2014).

作用機序

While the specific mechanism of action for “2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide” is not mentioned in the retrieved papers, isoxazoles derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity . The molecular docking showed the interaction of the compounds with the active site .

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

特性

IUPAC Name |

2-cyclopentyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-15(8-11-4-1-2-5-11)16-10-12-9-13(19-17-12)14-6-3-7-20-14/h3,6-7,9,11H,1-2,4-5,8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMLQNSCMOTHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide](/img/structure/B2913694.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2913696.png)

![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)

![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)

![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)

![N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2913712.png)